molecular formula C13H21NO B13296231 N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine

N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine

Cat. No.: B13296231
M. Wt: 207.31 g/mol
InChI Key: IYGXCYNUYHLQKQ-UHFFFAOYSA-N
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Description

N-[1-(Furan-2-yl)ethyl]-2-methylcyclohexan-1-amine is a secondary amine featuring a cyclohexane ring substituted with a methyl group at position 2 and a 1-(furan-2-yl)ethyl moiety at the nitrogen atom. The compound combines aromatic (furan) and alicyclic (cyclohexane) components, which may influence its physicochemical properties, reactivity, and biological activity.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine

InChI

InChI=1S/C13H21NO/c1-10-6-3-4-7-12(10)14-11(2)13-8-5-9-15-13/h5,8-12,14H,3-4,6-7H2,1-2H3

InChI Key

IYGXCYNUYHLQKQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(C)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Alkylation: The furan ring is then alkylated using ethyl halides under basic conditions to form 1-(furan-2-yl)ethyl derivatives.

    Cyclohexane Ring Formation: The cyclohexane ring is synthesized separately through hydrogenation of benzene or cyclohexene.

    Coupling Reaction: The 1-(furan-2-yl)ethyl derivative is coupled with 2-methylcyclohexanone in the presence of a reducing agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Catalytic Hydrogenation: Using catalysts such as palladium or platinum to facilitate hydrogenation reactions.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The primary amine group participates in nucleophilic additions with carbonyl-containing compounds. For example:

  • Schiff base formation : Reacts with aldehydes/ketones under dehydrating conditions to yield imines.

  • Michael addition : The amine acts as a nucleophile in conjugate additions to α,β-unsaturated carbonyl systems .

SubstrateProduct TypeReaction ConditionsYield Range
BenzaldehydeN-aryl imineEtOH, 60°C, 4h65-78%
Acrylonitrileβ-Amino nitrileTHF, RT, 12h52-68%

Alkylation and Acylation

The secondary amine undergoes alkylation and acylation via standard protocols:

Alkylation

  • Reacts with alkyl halides (e.g., methyl iodide) in basic media (K₂CO₃/DMF) to form tertiary amines .
    Acylation

  • Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine .

ReagentProductKey Conditions
CH₃IN-Methyl derivativeK₂CO₃, DMF, 50°C
ClCOCH₃Acetamide derivativeEt₃N, CH₂Cl₂, 0°C → RT

Oxidation Reactions

The amine group is susceptible to oxidation:

  • Tertiary amine oxidation : Forms N-oxide derivatives with H₂O₂/CH₃COOH.

  • Furan ring oxidation : Catalyzed by MnO₂ to yield γ-ketoamide derivatives via furan ring opening .

Electrophilic Aromatic Substitution

The furan ring undergoes regioselective substitution at the 5-position:

Reaction TypeElectrophileMajor Product
NitrationNO₂⁺ (HNO₃/H₂SO₄)5-Nitro-furan derivative
SulfonationSO₃ (H₂SO₄)5-Sulfo-furan derivative

Diels-Alder Reactions

The furan ring acts as a diene in [4+2] cycloadditions with electron-deficient dienophiles (e.g., maleic anhydride):

DienophileReaction Temp.Cycloadduct Yield
Maleic anhydride80°C (toluene)73-85%
TetracyanoethyleneRT (CH₂Cl₂)62-70%

Reductive Amination

The primary amine participates in reductive amination with ketones:

  • Example: Reacts with cyclohexanone and NaBH₃CN in methanol to form secondary amines .

Key mechanistic pathways involve:

  • Imine intermediate formation

  • Borohydride reduction stabilizing the C-N bond .

This compound's dual reactivity profile makes it valuable for synthesizing pharmacologically active derivatives and functional materials. Experimental yields vary significantly depending on steric hindrance from the 2-methylcyclohexyl group and electronic effects of the furan substituent .

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique properties.

    Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: The compound is investigated for its use in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The amine group can form hydrogen bonds with biological molecules, influencing their function and activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Core Structure Key Substituents Biological Activity/Applications References
N-[1-(Furan-2-yl)ethyl]-2-methylcyclohexan-1-amine Cyclohexanamine Furan-2-yl-ethyl, methyl Potential antimicrobial/antitubercular agent (inferred)
N-Ethyl-1-phenylcyclohexan-1-amine Cyclohexanamine Phenyl, ethyl Synthetic intermediate
Fa-Fe Series (thiadiazole derivatives) Thiadiazole Furan-2-yl, substituted phenyl Antitubercular (MIC: 3.1–3.3 µg/mL)
LMM11 Oxadiazole-sulfonamide Furan-2-yl, cyclohexyl Antifungal (under investigation)
2,2-Diphenylethan-1-amine Ethylamine Two phenyl groups Pharmaceutical precursor

Key Findings and Implications

  • Furan's Role : The furan-2-yl group enhances bioactivity through aromatic interactions, as seen in Fa-Fe series and LMM11 .
  • Cyclohexane vs.
  • Synthetic Flexibility : The target compound’s structure allows modular substitution, enabling optimization for specific applications (e.g., antimicrobial agents or polymer additives) .

Biological Activity

N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine is a novel organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C13H21NO
Molecular Weight: 207.31 g/mol
IUPAC Name: this compound
Canonical SMILES: CC1CCCCC1NC(C)C2=CC=CO2

The compound features a furan ring attached to an ethyl group, which is further connected to a cyclohexane ring substituted with a methyl group and an amine group. This unique structure contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that this compound interacts with various biological targets, particularly neurotransmitter systems. Preliminary studies suggest that it may influence serotonin and norepinephrine pathways, which are crucial for mood regulation and other physiological processes.

Potential Pharmacological Applications

  • Antidepressant Activity: The compound's interaction with serotonin receptors may position it as a candidate for antidepressant development.
  • Neuroprotective Effects: Its structural features suggest potential neuroprotective properties, warranting further investigation into its effects on neurodegenerative diseases.
  • Analgesic Properties: Similar compounds have shown analgesic effects; thus, this compound may also exhibit pain-relieving properties.

The mechanism of action of this compound involves:

  • Binding Affinity: The amine group can form hydrogen bonds with biological targets, influencing their activity.
  • Electrophilic Interactions: The furan moiety may participate in electrophilic aromatic substitutions, impacting enzyme activity and receptor interactions.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique biological activity of this compound:

Compound NameMolecular FormulaUnique Features
N-[1-(furan-2-yl)ethyl]cycloheptanamineC13H21NOContains a cycloheptane ring, potentially altering biological activity.
4-Ethyl-3-(furan-2-yl)-N-methylcyclohexanamineC13H21NOFeatures an ethyl group at the 4-position impacting pharmacokinetics.
N-(butan-2-yl)-2-methylcyclohexan-1-amineC12H17NLacks the furan moiety, likely reducing biological activity compared to the target compound.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing context for the potential effects of this compound:

  • Study on Cyclohexane Derivatives: Research has indicated that cyclohexane derivatives can exhibit varied pharmacological effects based on their substituents, suggesting that the furan ring in this compound may enhance its efficacy as a therapeutic agent .
  • Neurotransmitter Interaction Studies: Investigations into the interaction of amine-containing compounds with neurotransmitter systems have shown promise for developing treatments for mood disorders.
  • Pharmacological Profiles of Furan Compounds: A review highlighted the diverse pharmacological profiles of furan-containing compounds, emphasizing their potential in drug design and therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-[1-(furan-2-yl)ethyl]-2-methylcyclohexan-1-amine?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Oxidative Cyclization : React thiosemicarbazide derivatives with FeCl₃ in aqueous acidic media to form substituted 1,3,4-thiadiazole intermediates .

Nucleophilic Addition-Dehydration : Treat the thiadiazole intermediate with furfural (furan-2-carbaldehyde) in concentrated H₂SO₄ and DMF to form the final imine derivative .

  • Key Techniques : Monitor reaction progress via TLC; purify intermediates via recrystallization (ethanol/water).

Q. How can spectroscopic methods confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic peaks for furan (C-O-C stretching ~1250 cm⁻¹) and amine (N-H stretching ~3300 cm⁻¹) .
  • ¹H/¹³C NMR : Assign signals for furan protons (δ 6.2–7.4 ppm), cyclohexane methyl groups (δ 1.0–1.5 ppm), and amine protons (exchangeable, broad peak) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of furan or methylcyclohexane groups) .

Advanced Research Questions

Q. How can molecular docking predict the anti-tubercular activity of this compound against enoyl-ACP reductase (InhA)?

  • Methodological Answer :

Protein Preparation : Retrieve InhA structure (PDB: 2H7M), remove water/ligands, add hydrogens, and minimize energy using UFF .

Ligand Preparation : Optimize compound geometry with PM3 semi-empirical methods (ACDLABS ChemSketch/ArgusLab) .

Docking : Use ArgusLab 4.0.1 with PMF scoring; grid resolution 0.4 Å. Validate by redocking known inhibitors (RMSD < 2.0 Å) .

  • Key Interactions : Look for hydrogen bonds with Tyr158 or hydrophobic contacts with Phe149 .

Q. How to resolve contradictions between predicted (PASS) and experimental bioactivity data?

  • Case Study : A compound may have low PASS Pa (e.g., 0.5–0.7) but high experimental MIC (e.g., 3.3 µg/mL for M. tuberculosis).

  • Solutions :

Assay Optimization : Use microplate Alamar Blue (MABA) under standardized conditions (37°C, 5-day incubation) .

Secondary Assays : Confirm activity via BACTEC radiometric or CFU counting to rule out false positives .

Structural Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance target binding .

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